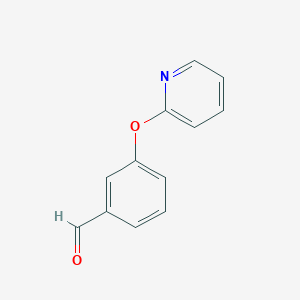

3-(Pyridin-2-yloxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-9-10-4-3-5-11(8-10)15-12-6-1-2-7-13-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXYNKLOBXMTGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370694 | |

| Record name | 3-(Pyridin-2-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137386-78-8 | |

| Record name | 3-(Pyridin-2-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 3-(Pyridin-2-yloxy)benzaldehyde

CAS Number: 137386-78-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Pyridin-2-yloxy)benzaldehyde, a versatile chemical intermediate with significant potential in pharmaceutical and materials science research. This document details its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and explores its application in drug discovery, particularly in the context of neurological disorders.

Chemical and Physical Properties

This compound is a solid, typically appearing as a yellow to light brown powder.[1] Its structure, featuring a pyridine ring linked to a benzaldehyde moiety via an ether bond, imparts a unique combination of reactivity and solubility, making it a valuable building block in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 137386-78-8 | [1][2] |

| Molecular Formula | C₁₂H₉NO₂ | [1] |

| Molecular Weight | 199.21 g/mol | [1] |

| Appearance | Yellow to light brown powder | [1] |

| Melting Point | 115-120 °C | [1] |

| Purity | ≥ 96% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Synthesis

The synthesis of this compound can be achieved via a Williamson ether synthesis. This method involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 3-hydroxybenzaldehyde acts as the nucleophile, attacking the electrophilic carbon of 2-chloropyridine.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general procedure for the synthesis of analogous pyridinyloxy-benzaldehyde derivatives.

Materials and Reagents:

-

3-Hydroxybenzaldehyde

-

2-Chloropyridine

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Reaction Scheme:

References

3-(Pyridin-2-yloxy)benzaldehyde molecular weight

An In-depth Technical Guide to 3-(Pyridin-2-yloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. The document details its chemical and physical properties, provides a representative synthesis protocol, and explores its applications in research and drug development, with a focus on its potential role in modulating key signaling pathways.

Core Data and Properties

This compound is a bi-aryl ether with a molecular structure that makes it a valuable building block in organic synthesis. Its key quantitative data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₉NO₂ | [1][2] |

| Molecular Weight | 199.21 g/mol | [1][2] |

| CAS Number | 137386-78-8 | [1][2] |

| Appearance | Yellow to light brown powder | [1] |

| Melting Point | 115-120 °C | [1] |

| Purity (Typical) | ≥ 96% (by HPLC) | [1] |

| Solubility | Soluble in organic solvents such as DMSO and DMF; insoluble in water. | [3][4] |

| Storage Conditions | 2-8°C under an inert atmosphere | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved via a copper-catalyzed cross-coupling reaction, such as the Ullmann condensation.[5] This method involves the formation of a carbon-oxygen bond between an aryl halide and a phenol.

General Synthetic Workflow

The logical workflow for the synthesis, based on the Ullmann condensation, is depicted below. This process involves the coupling of 3-hydroxybenzaldehyde with 2-chloropyridine in the presence of a copper catalyst and a base.

Caption: A generalized workflow for the Ullmann condensation synthesis of this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for Ullmann-type diaryl ether synthesis.[2][6][7][8]

Materials:

-

3-Hydroxybenzaldehyde

-

2-Chloropyridine

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Toluene

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), 2-chloropyridine (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Under an inert atmosphere (e.g., nitrogen), add anhydrous DMF.

-

Heat the reaction mixture to 140-160 °C with vigorous stirring.[8]

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8-15 hours.[8]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield pure this compound.

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[9][10] The benzaldehyde functional group is a versatile handle for various chemical transformations, while the pyridin-2-yloxy moiety is a common feature in many biologically active compounds.

Derivatives of this compound are of interest in the development of therapeutic agents for neurological disorders and cancer.[9][10] The benzaldehyde core itself has been shown to have anticancer properties and can modulate key cellular signaling pathways.[11][12][13]

Potential Modulation of Cancer Signaling Pathways

Research on benzaldehyde and its derivatives has shown that they can interfere with oncogenic signaling networks.[13] A key mechanism involves the regulation of 14-3-3ζ, a protein that acts as a signaling hub in cancer cells. By suppressing the interaction of 14-3-3ζ with its client proteins, benzaldehyde derivatives can inhibit multiple pro-survival pathways.[13]

Caption: Potential mechanism of action for benzaldehyde derivatives in cancer, involving the inhibition of 14-3-3ζ and downstream signaling pathways.

Relevance in Neurological Disorders

Studies on other benzaldehyde compounds have indicated their potential to mitigate neuroinflammation and neuronal damage, which are hallmarks of neurodegenerative diseases like Alzheimer's.[14][15] These effects may be mediated through the inhibition of pathways such as MAPKs, as well as pathways related to Tau protein phosphorylation and caspases.[14][15] This suggests that derivatives of this compound could be explored for their neuroprotective properties.

Conclusion

This compound is a key chemical intermediate with a well-defined profile. Its synthesis is achievable through established organometallic chemistry techniques, and its molecular structure makes it an attractive starting point for the development of novel compounds with potential applications in medicinal chemistry, particularly in the fields of oncology and neurology. This guide provides foundational information to support further research and development involving this versatile molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. books.rsc.org [books.rsc.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst [jsynthchem.com]

- 8. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physical Properties of 3-(Pyridin-2-yloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyridin-2-yloxy)benzaldehyde is a versatile bifunctional molecule increasingly recognized for its utility as a key intermediate in the synthesis of a wide array of more complex organic compounds.[1] Its structure, incorporating a benzaldehyde moiety linked to a pyridine ring via an ether linkage, bestows upon it a unique electronic and steric profile, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a summary of its synthetic route. This document is intended to serve as a vital resource for researchers and professionals engaged in the design and development of novel chemical entities.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 137386-78-8 | [1] |

| Molecular Formula | C₁₂H₉NO₂ | [1] |

| Molecular Weight | 199.21 g/mol | [1] |

| Appearance | Yellow to light brown powder | [1] |

| Melting Point | 115-120 °C | [1] |

| Boiling Point | Not experimentally determined. Predicted to be approximately 345.7±35.0 °C at 760 mmHg. | |

| Solubility | Soluble in many organic solvents.[1] Specific quantitative data is not readily available. | [1] |

| Purity | ≥ 96% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound. While experimental spectra are not widely published, predicted data based on its chemical structure provides valuable insight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for the aldehydic proton, as well as the aromatic protons of the benzaldehyde and pyridine rings. The aldehydic proton should appear as a singlet in the downfield region (around 9-10 ppm). The aromatic protons will resonate in the range of 7-8.5 ppm, with their specific chemical shifts and coupling patterns dictated by their positions on the respective rings.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde group in the highly deshielded region (around 190 ppm). The aromatic carbons will produce a series of signals between 110 and 160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to display characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

A strong, sharp absorption band around 1700 cm⁻¹ due to the C=O stretching of the aldehyde.

-

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

-

C-O-C (ether) stretching bands are expected in the region of 1250-1000 cm⁻¹.

-

C=N and C=C stretching vibrations from the pyridine and benzene rings will be observed in the 1600-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometric analysis would show a molecular ion peak ([M]⁺) at an m/z ratio corresponding to the molecular weight of the compound (199.21). Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and cleavage of the ether linkage.

Experimental Protocols

The following are detailed methodologies for the determination of the key physical and spectroscopic properties of this compound.

Melting Point Determination

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

NMR Spectroscopic Analysis

Methodology:

-

Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopic Analysis

Methodology:

-

A small amount of the powdered sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometric Analysis

Methodology:

-

A dilute solution of the sample in a suitable volatile solvent is prepared.

-

The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

The mass spectrum is recorded, showing the mass-to-charge (m/z) ratio of the resulting ions.

Synthesis Workflow

The synthesis of this compound is commonly achieved via a nucleophilic aromatic substitution reaction, specifically an Ullmann condensation. This reaction involves the coupling of 3-hydroxybenzaldehyde with 2-halopyridine in the presence of a copper catalyst and a base.

Caption: A typical workflow for the synthesis of this compound.

Detailed Synthesis Protocol (Adapted from a similar procedure)

-

To a solution of 3-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added a base, typically potassium carbonate (2.0 eq).

-

2-Bromopyridine (1.1 eq) and a copper(I) iodide catalyst (0.1 eq) are then added to the reaction mixture.

-

The mixture is heated to a temperature between 120-150 °C and stirred under an inert atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Biological Relevance and Drug Development

While there is limited publicly available information on specific signaling pathways directly involving this compound, its significance in drug development is noteworthy. This compound serves as a crucial scaffold for the synthesis of various biologically active molecules. The pyridine and benzaldehyde moieties are common pharmacophores found in numerous therapeutic agents. The ether linkage provides a flexible yet stable connection, allowing for the strategic positioning of these key functional groups to interact with biological targets. Its derivatives have been investigated for a range of potential therapeutic applications, highlighting the importance of this compound as a starting material in the discovery of new drugs.

Caption: Role of this compound in drug development.

References

An In-depth Technical Guide to the Solubility of 3-(Pyridin-2-yloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data, experimental protocols for solubility determination and synthesis, and potential biological relevance of 3-(Pyridin-2-yloxy)benzaldehyde. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the physicochemical properties and handling of this compound.

Core Data Presentation: Solubility Profile

Based on this, a representative solubility profile for this compound can be extrapolated. The following table summarizes the expected solubility behavior in a range of common laboratory solvents. It is crucial to note that these are qualitative predictions and should be confirmed by experimental determination.

| Solvent System | Predicted Solubility | Rationale |

| Aqueous Solvents | ||

| Water | Low to Insoluble | The hydrophobic benzaldehyde moiety likely dominates, despite the presence of the hydrophilic pyridine ring. |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Low | Similar to water, physiological pH is unlikely to significantly improve the solubility of this neutral compound. |

| Organic Solvents | ||

| Methanol | Soluble | Polar protic nature of methanol should facilitate dissolution. |

| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for many organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A powerful, polar aprotic solvent capable of dissolving a wide range of compounds. |

| Dichloromethane (DCM) | Soluble | A common non-polar solvent for organic synthesis and purification. |

| Ethyl Acetate | Soluble | A moderately polar solvent often used in chromatography and extractions. |

| Acetone | Soluble | A polar aprotic solvent with good solvating properties for many organic molecules. |

| Hexane | Insoluble | The non-polar nature of hexane is unlikely to effectively solvate the polar functionalities of the molecule. |

Experimental Protocols

Accurate solubility determination is fundamental for the successful development of any potential therapeutic agent. The following are detailed methodologies for key experiments related to the solubility assessment and synthesis of this compound.

Protocol 1: Determination of Aqueous and Organic Solvent Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, PBS, Methanol, DMSO)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the respective solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for at least 24 hours in a temperature-controlled environment to allow the excess solid to settle.

-

Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

-

-

Quantification:

-

Prepare a standard calibration curve of this compound in the same solvent.

-

Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.

-

Express the solubility in units such as mg/mL or mol/L.

-

Protocol 2: Synthesis of this compound

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction (Williamson ether synthesis). The following is a representative protocol.

Objective: To synthesize this compound from 3-hydroxybenzaldehyde and 2-chloropyridine.

Materials:

-

3-hydroxybenzaldehyde

-

2-chloropyridine

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF) or Acetonitrile (CH₃CN) as the solvent

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask, add 3-hydroxybenzaldehyde and the chosen solvent.

-

Add the base (e.g., potassium carbonate, typically 1.5-2.0 equivalents).

-

Stir the mixture at room temperature for a short period to allow for the formation of the phenoxide.

-

-

Addition of Reagent:

-

Add 2-chloropyridine (typically 1.0-1.2 equivalents) to the reaction mixture.

-

-

Reaction:

-

Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

-

Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

-

Characterization:

-

Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of this compound.

Caption: Workflow for solubility determination.

Caption: Synthetic pathway overview.

Caption: Potential biological investigation workflow.

References

A Technical Guide to the Spectral Analysis of 3-(Pyridin-2-yloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyridin-2-yloxy)benzaldehyde is a versatile bifunctional molecule holding significant interest in medicinal chemistry and materials science. Its structure, incorporating a reactive aldehyde, a flexible ether linkage, and a nitrogen-containing pyridine ring, makes it a valuable scaffold for the synthesis of novel compounds with potential biological activity. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the structural elucidation of its derivatives.

Molecular Structure and Predicted Spectral Features

The structure of this compound, with the IUPAC name this compound and CAS number 137386-78-8, is fundamental to understanding its spectral output. The molecule consists of a benzaldehyde ring substituted at the 3-position with a pyridin-2-yloxy group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Theoretical Principles: The chemical shift (δ) of a proton in ¹H NMR is influenced by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift. Spin-spin coupling between adjacent, non-equivalent protons leads to the splitting of signals into multiplets, with the multiplicity described by the n+1 rule.

Predicted ¹H NMR Spectrum of this compound:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |

| Aldehyde-H | 9.9 - 10.1 | Singlet (s) | - | The aldehyde proton is highly deshielded due to the electronegative oxygen and the magnetic anisotropy of the carbonyl group, resulting in a characteristic downfield singlet. |

| Pyridine-H (α to N) | 8.1 - 8.3 | Doublet of doublets (dd) | ~5, ~2 | This proton is adjacent to the electronegative nitrogen atom, leading to significant deshielding. |

| Benzene-H (ortho to CHO) | 7.7 - 7.9 | Multiplet (m) | These protons are deshielded by the electron-withdrawing aldehyde group. | |

| Benzene-H (para to CHO) | 7.5 - 7.7 | Multiplet (m) | ||

| Benzene-H (ortho to O) | 7.3 - 7.5 | Multiplet (m) | The ether oxygen is weakly electron-donating through resonance, leading to some shielding relative to the protons ortho and para to the aldehyde. | |

| Pyridine-H (γ to N) | 7.6 - 7.8 | Triplet of triplets (tt) | ~8, ~2 | |

| Pyridine-H (β to N, adjacent to O) | 6.9 - 7.1 | Doublet of triplets (dt) | ~8, ~1 | |

| Pyridine-H (β to N) | 7.1 - 7.3 | Multiplet (m) |

Experimental Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Data Acquisition: Acquire the spectrum using standard parameters, such as a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal. Integrate the signals and analyze the multiplicities and coupling constants.

Caption: Workflow for ¹H NMR data acquisition.

¹³C NMR Spectroscopy

Theoretical Principles: The chemical shifts of carbon atoms in ¹³C NMR are also dependent on their electronic environment. Carbons bonded to electronegative atoms, such as oxygen and nitrogen, are deshielded and appear at higher chemical shifts. Carbonyl carbons are particularly deshielded.

Predicted ¹³C NMR Spectrum of this compound:

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |

| Aldehyde C=O | 190 - 195 | The carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen atom. |

| Pyridine C (α to N, attached to O) | 160 - 165 | This carbon is attached to both nitrogen and oxygen, leading to significant deshielding. |

| Benzene C (attached to O) | 155 - 160 | The ether oxygen deshields the attached carbon. |

| Pyridine C (α to N) | 148 - 152 | The carbon adjacent to the nitrogen is deshielded. |

| Benzene C (attached to CHO) | 135 - 140 | The ipso-carbon of the benzaldehyde ring. |

| Pyridine C (γ to N) | 138 - 142 | |

| Aromatic C-H | 110 - 135 | The remaining aromatic carbons will appear in this region, with their specific shifts influenced by their position relative to the substituents. |

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. Specific functional groups have characteristic absorption frequencies.

Predicted IR Spectrum of this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |

| C=O stretch (aldehyde) | 1690 - 1710 | Strong | This is a characteristic and intense absorption for an aromatic aldehyde. |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong | Multiple bands are expected due to the two aromatic rings. |

| C-O-C stretch (aryl ether) | 1200 - 1300 (asymmetric) | Strong | Aromatic ethers show a strong C-O stretching band in this region. |

| C-H stretch (aromatic) | 3000 - 3100 | Medium to Weak | |

| C-H stretch (aldehyde) | 2720 - 2820 | Weak to Medium | Two weak bands are often observed for the aldehyde C-H stretch (Fermi resonance). |

| C-H bend (aromatic) | 690 - 900 | Strong | The pattern of these out-of-plane bending vibrations can provide information about the substitution pattern of the aromatic rings. |

Experimental Protocol for FTIR-ATR Acquisition:

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (MS)

Theoretical Principles: In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pattern is characteristic of the molecule's structure.

Predicted Mass Spectrum of this compound:

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (199.21 g/mol ).

-

Key Fragmentation Pathways:

-

Loss of H˙ (M-1): A peak at m/z 198 is expected due to the loss of the aldehydic hydrogen radical.

-

Loss of CHO˙ (M-29): A significant peak at m/z 170 is anticipated from the loss of the formyl radical.

-

Cleavage of the Ether Bond: Fragmentation of the C-O ether bond can lead to ions corresponding to the pyridinoxy radical (m/z 94) and the benzaldehyde cation (m/z 105), or the pyridinyl cation (m/z 78) and the 3-formylphenoxide radical. The relative intensities will depend on the stability of the resulting fragments.

-

Pyridine Ring Fragmentation: The pyridine ring itself can undergo characteristic fragmentation, often involving the loss of HCN (m/z 27).

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using electron impact (EI) with a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By understanding the fundamental principles of each spectroscopic technique and leveraging data from analogous structures, researchers can confidently interpret the spectral features of this important molecule. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reproducible results. This guide serves as a valuable resource for scientists and professionals in the fields of chemical synthesis, drug discovery, and materials science, facilitating the accurate characterization and utilization of this compound in their research endeavors.

In-Depth Technical Guide on the Safety and Handling of 3-(Pyridin-2-yloxy)benzaldehyde

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides a comprehensive overview of the safety protocols and handling procedures for 3-(Pyridin-2-yloxy)benzaldehyde (CAS No. 137386-78-8), a versatile building block in organic synthesis and medicinal chemistry.[1] While detailed toxicological properties are not fully investigated, available data necessitates careful handling to mitigate potential risks.[2]

Chemical and Physical Properties

This compound is a yellow to light brown powder.[1][3] It is recognized for its utility as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1]

| Property | Value | Source |

| CAS Number | 137386-78-8 | [1][2][3][4][5][6] |

| Molecular Formula | C12H9NO2 | [1][3][4][5][6] |

| Molecular Weight | 199.21 g/mol | [1][3][4][5] |

| Appearance | Yellow to light brown powder | [1][3] |

| Melting Point | 115-120 °C | [1][3] |

| Purity | ≥ 96% (HPLC) | [1][3] |

| Storage Conditions | Store at 0-8°C.[1][3] Short-term storage at -4°C (1-2 weeks) and long-term at -20°C (1-2 years) is also suggested.[5] Store in a cool, dry, well-ventilated place under an inert atmosphere.[2][5] |

Hazard Identification and GHS Classification

The primary hazards associated with this compound are related to irritation and potential sensitization. It is classified as an irritant and may be harmful if ingested or inhaled.[2]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[7] |

| Skin Sensitization | Category 1, 1A, 1B | H317: May cause an allergic skin reaction.[7] |

| Specific target organ toxicity — single exposure | Category 3 | May cause respiratory irritation. |

GHS Pictogram:

Signal Word: Warning[7]

Experimental Protocols and Toxicity Data

To date, comprehensive toxicological studies for this compound have not been fully investigated and are largely unavailable in the public domain.[2] Therefore, no quantitative data such as LD50 or LC50 values can be provided. In the absence of specific data, this compound should be handled as a potentially hazardous substance, adhering to the GHS classifications outlined above. All laboratory procedures should be conducted with the assumption that the compound is toxic.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling is crucial to minimize exposure. The following workflow outlines the key stages of safe handling for this compound.

Caption: Workflow for the safe handling of this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Eyewash stations and safety showers must be readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.[2]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory.[2] For extensive handling, consider chemical-resistant boots.[2]

-

Respiratory Protection: If dust or aerosols are generated, a NIOSH-approved respirator is required.

First-Aid Measures

In case of exposure, immediate action is critical.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |

| Skin Contact | Immediately wash the affected area with generous quantities of running water and non-abrasive soap.[2] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2] |

| Eye Contact | Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |

| Ingestion | Do not induce vomiting. Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[2] |

Accidental Release Measures

In the event of a spill, the following steps should be taken:

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Wearing appropriate PPE (respirator, impervious boots, heavy rubber gloves), scoop up the solid material and place it into a suitable, labeled container for disposal.[2]

-

Clean: After material pickup is complete, wash the spill area.[2]

-

Dispose: Dispose of the waste according to institutional and local regulations.

Storage and Disposal

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

-

Store under an inert atmosphere to prevent degradation.[5]

Disposal:

-

Dispose of this chemical and its container through a licensed professional waste disposal service.

-

Do not allow the material to enter drains or the environment.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Emits toxic fumes under fire conditions.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult the most current Safety Data Sheet (SDS) from their supplier and adhere to all institutional and regulatory guidelines. A thorough risk assessment should be conducted before commencing any new experimental protocol involving this compound.

References

An In-depth Technical Guide to the Synthesis of 3-(Pyridin-2-yloxy)benzaldehyde

Introduction: The Strategic Importance of 3-(Pyridin-2-yloxy)benzaldehyde in Contemporary Drug Discovery

This compound is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique structural architecture, featuring a benzaldehyde moiety linked to a pyridine ring via an ether bond, offers a versatile scaffold for the synthesis of complex molecular entities. This compound serves as a crucial intermediate in the development of novel therapeutic agents, particularly those targeting neurological disorders, and as a foundational component in the creation of new organic materials.[1][2][3] The strategic placement of the pyridin-2-yloxy group at the meta-position of the benzaldehyde ring influences the molecule's electronic properties and conformational flexibility, making it a valuable synthon for structure-activity relationship (SAR) studies in drug design.

This technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on practical, field-proven methodologies. It is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel chemical entities. We will delve into the prevalent synthetic strategies, offer a detailed, step-by-step experimental protocol, and provide the necessary analytical data to ensure the reliable synthesis and characterization of the target compound.

Strategic Approaches to Aryl Ether Bond Formation: Ullmann Condensation vs. Buchwald-Hartwig Amination

The cornerstone of synthesizing this compound is the formation of the diaryl ether bond. Two primary catalytic cross-coupling reactions have become the methods of choice for this transformation: the Ullmann condensation and the Buchwald-Hartwig O-arylation.

1. The Ullmann Condensation: A Classic and Cost-Effective Approach

The Ullmann condensation is a long-established method for the formation of C-O bonds, typically employing a copper catalyst to couple an aryl halide with a phenol.[4][5] In the context of our target molecule, this would involve the reaction of 3-hydroxybenzaldehyde with a 2-halopyridine.

-

Mechanism and Rationale: The reaction is believed to proceed through a copper(I) phenoxide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether.[5] The choice of a copper-based catalyst is often favored due to its lower cost compared to palladium. However, traditional Ullmann conditions often necessitate high reaction temperatures (frequently exceeding 150 °C) and the use of stoichiometric amounts of copper, which can present challenges in terms of functional group tolerance and product purification.[4] Modern iterations of the Ullmann reaction have seen the introduction of ligands, such as picolinic acid or N,N-dimethylglycine, which can facilitate the reaction under milder conditions and with lower catalyst loadings.[6][7]

2. The Buchwald-Hartwig O-Arylation: A Modern and Versatile Alternative

The Buchwald-Hartwig amination, and its extension to C-O bond formation, is a palladium-catalyzed cross-coupling reaction that has become a mainstay in modern organic synthesis.[8][9] This reaction offers a powerful alternative to the Ullmann condensation, often providing higher yields and broader substrate scope under milder conditions.

-

Mechanism and Rationale: The catalytic cycle of the Buchwald-Hartwig O-arylation involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the phenol, deprotonation by a base to form a palladium-phenoxide species, and subsequent reductive elimination to furnish the diaryl ether and regenerate the Pd(0) catalyst.[10] The choice of ligand, typically a bulky, electron-rich phosphine such as XPhos or JohnPhos, is critical to the success of the reaction, as it influences the rate of both the oxidative addition and reductive elimination steps.[10] While highly effective, the cost of palladium catalysts and specialized phosphine ligands can be a consideration for large-scale synthesis.

For the synthesis of this compound, both methodologies are viable. The selection of a specific route will depend on factors such as cost, available starting materials, desired scale, and the specific equipment and expertise available in the laboratory. In this guide, we will focus on a detailed protocol based on the more established and cost-effective Ullmann condensation, providing a robust and accessible method for the synthesis of this key intermediate.

Experimental Protocol: A Validated Ullmann Condensation Approach

The following protocol is a detailed, step-by-step guide for the synthesis of this compound, adapted from established procedures for analogous diaryl ether formations.[11] This protocol is designed to be a self-validating system, with clear instructions and expected outcomes.

Reaction Scheme

Caption: Ullmann condensation for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 8.0 mmol scale) | Moles (mmol) | Supplier/Grade |

| 3-Hydroxybenzaldehyde | 122.12 | 1.17 g | 9.6 | Sigma-Aldrich, ≥98% |

| 2-Bromopyridine | 157.99 | 1.26 g | 8.0 | Acros Organics, 99% |

| Copper(I) iodide (CuI) | 190.45 | 76.2 mg | 0.4 | Strem Chemicals, 99.9% |

| Picolinic acid | 123.11 | 98.5 mg | 0.8 | Alfa Aesar, 99% |

| Potassium phosphate (K₃PO₄) | 212.27 | 3.4 g | 16.0 | Fisher Scientific, ≥98% |

| Dimethyl sulfoxide (DMSO) | 78.13 | 16 mL | - | EMD Millipore, anhydrous |

| Ethyl acetate (EtOAc) | 88.11 | As needed | - | VWR, ACS Grade |

| Brine (saturated NaCl solution) | - | As needed | - | Laboratory prepared |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | As needed | - | J.T. Baker, granular |

Step-by-Step Procedure

-

Reaction Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (1.17 g, 9.6 mmol), 2-bromopyridine (1.26 g, 8.0 mmol), copper(I) iodide (76.2 mg, 0.4 mmol), picolinic acid (98.5 mg, 0.8 mmol), and potassium phosphate (3.4 g, 16.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (16 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water (16 mL) to the flask and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Self-Validating System: Characterization and Data Interpretation

To ensure the successful synthesis of this compound, a thorough characterization of the final product is essential. The following data provides a benchmark for validation.

Expected Spectroscopic Data

For 2-(Pyridin-2-yloxy)benzaldehyde (Isomer Reference): [10]

-

1H NMR (300 MHz, CDCl3) δ: 10.30 (d, J = 0.6 Hz, 1H), 8.01 – 7.93 (m, 2H), 7.66 – 7.55 (m, 2H), 7.31 (t, J = 7.3 Hz, 1H), 7.16 (d, J = 8.2 Hz, 1H), 7.01 – 6.93 (m, 1H).

-

13C NMR (75 MHz, CDCl3) δ: 189.3, 163.5, 156.6, 147.9, 140.1, 135.7, 128.8, 128.6, 125.3, 122.6, 119.4, 112.0.

Predicted Data for this compound:

-

1H NMR: The aldehyde proton will appear as a singlet around δ 10.0 ppm. The aromatic protons will exhibit complex splitting patterns in the range of δ 7.0-8.5 ppm. The protons on the pyridine ring will be distinguishable from those on the benzaldehyde ring.

-

13C NMR: The carbonyl carbon of the aldehyde will be observed around δ 190 ppm. The aromatic carbons will appear in the δ 110-165 ppm region.

-

Mass Spectrometry (MS): The molecular ion peak [M]+ should be observed at m/z = 199.06, corresponding to the molecular formula C12H9NO2.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the aldehyde C=O stretch (around 1700 cm-1), C-O-C ether stretch (around 1250 cm-1), and aromatic C-H and C=C stretches will be present.

Conclusion and Future Perspectives

This guide has outlined a reliable and well-documented Ullmann condensation protocol for the synthesis of this compound, a key intermediate in modern drug discovery and materials science. By providing a detailed experimental procedure and referencing expected analytical data, this document serves as a practical resource for researchers in the field. The discussion of alternative synthetic strategies, such as the Buchwald-Hartwig O-arylation, offers a broader perspective on the available methodologies for constructing the critical diaryl ether linkage.

Future work in this area could focus on the development of more sustainable and efficient catalytic systems for the synthesis of this compound and its derivatives. This may include the exploration of more environmentally benign solvents, lower catalyst loadings, and milder reaction conditions. Furthermore, the expansion of the substrate scope to include a wider variety of substituted 3-hydroxybenzaldehydes and 2-halopyridines would enhance the utility of this important class of building blocks in the ongoing quest for novel and impactful chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to the Starting Materials for 3-(Pyridin-2-yloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyridin-2-yloxy)benzaldehyde is a versatile bifunctional molecule increasingly recognized as a key building block in the synthesis of complex organic compounds.[1] Its structure, featuring a benzaldehyde moiety linked to a pyridine ring via an ether bond, offers multiple reaction sites for chemical modification. This makes it a valuable intermediate in the development of novel pharmaceuticals, particularly for neurological disorders, as well as in the creation of agrochemicals and advanced materials.[1] This technical guide provides a comprehensive overview of the primary starting materials and a detailed experimental protocol for the synthesis of this compound, tailored for professionals in research and development.

Core Starting Materials

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution reaction, specifically an Ullmann condensation. This reaction involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst.[2] The most common and commercially viable starting materials for this synthesis are:

-

3-Hydroxybenzaldehyde: This compound provides the benzaldehyde core with a hydroxyl group at the meta-position, which acts as the nucleophile in the reaction.

-

2-Halopyridine: A pyridine ring substituted at the 2-position with a halogen (typically chlorine or bromine) serves as the electrophilic partner. 2-Chloropyridine is often preferred due to its lower cost and availability, though 2-bromopyridine can be more reactive.

The general reaction scheme is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data of Key Compounds

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 104-108 | 100-83-4 |

| 2-Chloropyridine | C₅H₄ClN | 113.54 | -46 | 109-09-1 |

| This compound | C₁₂H₉NO₂ | 199.21 | 115-120[1] | 137386-78-8[1] |

Detailed Experimental Protocol: Ullmann Condensation

This section provides a detailed methodology for the synthesis of this compound based on the principles of the Ullmann condensation.

Materials:

-

3-Hydroxybenzaldehyde

-

2-Chloropyridine

-

Copper(I) iodide (CuI) or Copper powder

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Toluene

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and hot plate

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere, add 3-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension.

-

-

Addition of 2-Chloropyridine:

-

To the stirred suspension, add 2-chloropyridine (1.2 eq) via syringe.

-

-

Reaction:

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a solid.

-

Visualization of the Experimental Workflow:

Caption: A flowchart illustrating the experimental workflow for the synthesis of this compound.

Safety Considerations

-

3-Hydroxybenzaldehyde: May cause skin and eye irritation.

-

2-Chloropyridine: Toxic if swallowed, in contact with skin, or if inhaled. It is also flammable.

-

N,N-Dimethylformamide (DMF): A reproductive toxin and a skin and eye irritant.

-

Copper Compounds: May be harmful if swallowed.

-

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

The synthesis of this compound from 3-hydroxybenzaldehyde and a 2-halopyridine via an Ullmann-type condensation is a reliable and well-established method. This guide provides the essential information, including starting materials, quantitative data, and a detailed experimental protocol, to assist researchers and drug development professionals in the successful preparation of this valuable synthetic intermediate. Careful adherence to the experimental procedures and safety precautions is crucial for obtaining a high yield of the pure product.

References

An In-depth Technical Guide to 3-(Pyridin-2-yloxy)benzaldehyde for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Pyridin-2-yloxy)benzaldehyde, a versatile chemical intermediate with significant applications in medicinal chemistry, organic synthesis, and materials science. This document details its commercial availability, physicochemical properties, a proposed synthetic route, and its potential applications in research and development.

Commercial Availability and Physicochemical Properties

This compound is readily available from several chemical suppliers. It is typically supplied as a yellow to light brown powder with a purity of 96% or higher, as determined by High-Performance Liquid Chromatography (HPLC). Proper storage under inert atmosphere at 2-8°C is recommended to maintain its stability.[1]

Below is a summary of the key physicochemical data and commercial identifiers for this compound.

| Property | Value | Reference(s) |

| CAS Number | 137386-78-8 | [2][3] |

| Molecular Formula | C₁₂H₉NO₂ | [2] |

| Molecular Weight | 199.21 g/mol | [2] |

| Appearance | Yellow to light brown powder | [2] |

| Purity | ≥ 96% (HPLC) | [2] |

| Melting Point | 115-120 °C | [2] |

| MDL Number | MFCD03840110 | [2] |

| PubChem ID | 2735363 | [2] |

| Storage Conditions | Store at 0-8°C | [2] |

A selection of commercial suppliers is provided in the table below, offering various quantities for research and development purposes. Pricing is subject to change and should be confirmed with the respective suppliers.

| Supplier | Available Quantities |

| Chem-Impex | 100MG, 250MG, 1G, 5G |

| BLD Pharm | Inquire for available quantities |

| 2A Biotech | Inquire for available quantities |

Synthesis and Reactions

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a plausible and widely used method for its preparation is the Ullmann condensation (also known as the Ullmann ether synthesis).[4][5] This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.

Proposed Experimental Protocol: Ullmann Condensation

This proposed protocol is based on established methodologies for similar compounds, such as the synthesis of 3-(pyridin-3-ylmethoxy)-benzaldehyde.[1]

Reactants:

-

3-Hydroxybenzaldehyde

-

2-Chloropyridine (or 2-Bromopyridine)

-

Copper(I) iodide (CuI) as the catalyst

-

A weak base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

-

A high-boiling point polar solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

-

To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzaldehyde, 2-chloropyridine, potassium carbonate, and copper(I) iodide in a suitable solvent like DMF.

-

Heat the reaction mixture to a temperature between 120-160°C.

-

Stir the mixture for 6-12 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

The aldehyde functional group of this compound can undergo a variety of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form imines or Schiff bases.[1]

Applications in Research and Drug Development

This compound is a valuable building block in several areas of chemical and pharmaceutical research.[2]

-

Medicinal Chemistry: It serves as a key intermediate in the synthesis of more complex molecules with potential biological activity. The pyridine ring can enhance solubility and provide a site for hydrogen bonding, which is crucial for drug-receptor interactions.[2] Derivatives of similar structures have shown potential in the development of agents for neurological disorders.[2]

-

Organic Synthesis: The compound is utilized as a versatile precursor for constructing complex molecular architectures due to its reactive aldehyde group and the presence of the pyridinyl ether moiety.[2]

-

Materials Science: It can be used in the development of fluorescent probes for biological imaging and as a ligand in coordination chemistry for the synthesis of novel metal complexes.[3]

-

Agrochemicals: There is potential for its use in the formulation of new pesticides and herbicides.[2]

While the direct biological activity and specific signaling pathway involvement of this compound are not yet well-documented, the broader class of benzaldehyde derivatives has been shown to exhibit a range of biological effects, including the modulation of pathways such as PI3K/AKT/mTOR, STAT3, and NFκB in cancer cells.[6][7] Furthermore, some benzaldehyde compounds have been investigated for their neuroprotective effects.[8]

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for this compound via an Ullmann condensation reaction.

Caption: Proposed synthetic workflow for this compound.

Logical Relationship of Applications

The following diagram illustrates the logical relationship between the core compound and its various applications.

References

- 1. 3-(Pyridin-3-ylmethoxy)-benzaldehyde | 128133-56-2 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer’s Disease [mdpi.com]

The Medicinal Chemistry of 3-(Pyridin-2-yloxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Pyridin-2-yloxy)benzaldehyde has emerged as a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of biologically active compounds. Its unique structural motif, combining a pyridine ring with a benzaldehyde functionality via an ether linkage, provides a valuable platform for the development of novel therapeutics. This technical guide explores the applications of this compound in medicinal chemistry, with a particular focus on its role in the design and synthesis of kinase inhibitors and anticancer agents. Detailed synthetic protocols, quantitative biological data of representative derivatives, and an examination of their interactions with key signaling pathways are presented.

Introduction

The pyridine ring is a privileged structure in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its ability to participate in hydrogen bonding and π-π stacking interactions makes it a valuable component for molecular recognition at biological targets. When coupled with a reactive benzaldehyde moiety, as in this compound, it provides a versatile building block for the synthesis of complex molecules. The ether linkage offers a degree of conformational flexibility, which can be advantageous for optimizing binding to target proteins. This guide will delve into the synthetic utility and pharmacological significance of this important chemical entity.

Synthesis of the Core Scaffold

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution reaction, specifically an Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol.

General Experimental Protocol: Ullmann Condensation

A plausible synthetic route for this compound involves the reaction of 2-chloropyridine with 3-hydroxybenzaldehyde.

Materials:

-

2-Chloropyridine

-

3-Hydroxybenzaldehyde

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 3-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).

-

Add 2-chloropyridine (1.2 eq) to the reaction mixture.

-

Heat the mixture to 120-140 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

This is a generalized protocol and may require optimization for specific laboratory conditions and scales.

Applications in Medicinal Chemistry

The this compound scaffold has been extensively utilized in the development of kinase inhibitors and anticancer agents. The benzaldehyde functionality serves as a convenient handle for further chemical modifications, allowing for the introduction of various pharmacophoric groups to modulate biological activity and pharmacokinetic properties.

Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 3-(pyridin-2-yloxy)phenyl moiety is a common feature in many kinase inhibitors.

The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses.[1] Inhibitors of p38 MAPK have therapeutic potential for treating inflammatory diseases. The pyridine ring of the 3-(pyridin-2-yloxy)phenyl scaffold can form a key hydrogen bond interaction with the hinge region of the kinase, a common binding motif for many kinase inhibitors.

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] The this compound core can be elaborated to generate potent VEGFR-2 inhibitors.

Table 1: Representative Pyridine-Containing Kinase Inhibitors and their Biological Activities

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |

| A | p38α MAP Kinase | 81 | - | [3] |

| B | p38α MAP Kinase | 38 | - | [3] |

| C | VEGFR-2 | 23.5 | EA.hy926 | [2] |

| D | VEGFR-2 | 70 | - | [4] |

| E | Bcr-Abl | Potent Inhibition | K562 | [5] |

Note: The compounds listed are structurally related to derivatives that could be synthesized from this compound and serve as examples of the potential of this scaffold.

Anticancer Activity

Derivatives of this compound have demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism of action often involves the inhibition of critical signaling pathways that are dysregulated in cancer.

Table 2: Anticancer Activity of Representative Pyridine-Containing Compounds

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| F | A549 (Lung) | 3.22 | [6] |

| G | HeLa (Cervical) | 4.33 | [6] |

| H | MCF-7 (Breast) | 5.82 | [6] |

Note: The compounds listed are structurally related to derivatives that could be synthesized from this compound and serve as examples of the potential of this scaffold.

Signaling Pathways

Understanding the interaction of this compound derivatives with key cellular signaling pathways is crucial for rational drug design.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a cascade of protein kinases that is activated by cellular stress and inflammatory cytokines.[7][8] Activation of this pathway leads to the phosphorylation of various downstream substrates, including transcription factors and other kinases, ultimately regulating processes such as inflammation, apoptosis, and cell differentiation.[9][10]

Caption: The p38 MAPK signaling cascade.

VEGFR-2 Signaling Pathway

The VEGFR-2 signaling pathway is initiated by the binding of VEGF, leading to receptor dimerization and autophosphorylation.[11][12] This activates several downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which promote endothelial cell proliferation, survival, migration, and permeability.[13][14]

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. 3-(Pyridin-3-ylmethoxy)-benzaldehyde | 128133-56-2 | Benchchem [benchchem.com]

- 11. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Strategic Role of 3-(Pyridin-2-yloxy)benzaldehyde in Modern Pharmaceutical Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3-(Pyridin-2-yloxy)benzaldehyde has emerged as a critical and versatile building block in medicinal chemistry, offering a unique structural motif for the development of novel therapeutic agents. Its diaryl ether linkage, combining a pyridine ring and a reactive benzaldehyde, provides a valuable scaffold for synthesizing compounds with significant biological activity. This technical guide delves into the synthesis, key reactions, and pharmaceutical applications of this compound, with a particular focus on its role in the generation of potent kinase inhibitors for cancer therapy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 137386-78-8 |

| Molecular Formula | C₁₂H₉NO₂ |

| Molecular Weight | 199.21 g/mol |

| Appearance | Yellow to light brown powder |

| Melting Point | 115-120 °C |

| Purity | ≥ 96% (HPLC) |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through a nucleophilic aromatic substitution reaction, specifically the Williamson ether synthesis. This method involves the coupling of a phenoxide with a halopyridine.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established Williamson ether synthesis procedures.

Materials:

-

3-Hydroxybenzaldehyde

-

2-Chloropyridine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 2-chloropyridine (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

The following diagram illustrates the general workflow for the synthesis and subsequent derivatization of this compound.

Application in Pharmaceutical Development: Kinase Inhibitors

The this compound scaffold is particularly prominent in the development of kinase inhibitors. The pyridine and phenyl rings can engage in crucial hydrogen bonding and π-stacking interactions within the ATP-binding pocket of kinases, while the aldehyde functionality serves as a versatile handle for introducing various side chains to modulate potency, selectivity, and pharmacokinetic properties.

A notable application of this scaffold is in the synthesis of pyrido[2,3-d]pyrimidine-based inhibitors targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway. Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Quantitative Data: In Vitro Kinase Inhibitory Activity

The following table presents representative data for a series of pyrido[2,3-d]pyrimidine derivatives, showcasing the potent inhibitory activity achievable with this class of compounds. While not directly synthesized from this compound in the cited source, they represent the type of potent molecules accessible from such building blocks.

| Compound ID | Modifications | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |

| 1 | 2,4-dimorpholino | 1.8 | 8.3 |

| 2 | 2-morpholino-4-(4-methylpiperazin-1-yl) | 0.5 | 1.6 |

| 3 | 2-morpholino-4-((3S)-3-methylmorpholino) | 1.2 | 1.7 |

| 4 | 2-((1S,4S)-2-oxa-5-azabicyclo[2.2.1]hept-5-yl)-4-morpholino | 0.4 | 1.0 |

Data is illustrative of the potency of the pyrido[2,3-d]pyrimidine scaffold.

Experimental Protocol: In Vitro Kinase Assay (Representative)